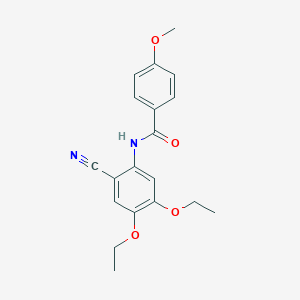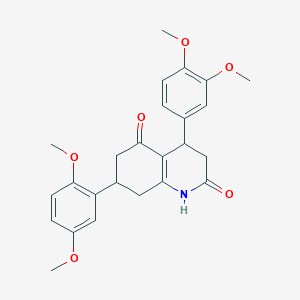![molecular formula C20H25N5O B5540209 1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)
1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed Suzuki reactions and the careful selection of reactants to achieve high yields and purity. For instance, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, a compound with structural similarities, achieved a yield of 96.7% under optimized conditions using palladium catalysis (Zhang et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals intricate arrangements of atoms and bonds. For example, hydrogen-bonded chains and tetramolecular hydrogen-bonded aggregates have been observed in certain pyrazole derivatives, highlighting the importance of hydrogen bonding in the stabilization of molecular structures (Abonía et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving related compounds can vary widely, from acylation reactions to the formation of amides, demonstrating the reactivity of the pyrazole and triazole rings under different conditions (Mironovich & Shcherbinin, 2014). The functional groups present in these molecules play a critical role in their chemical behavior.
Physical Properties Analysis
The physical properties, such as melting points and solubility, of compounds within this class can be influenced by their molecular structure and the presence of specific functional groups. While specific data for the compound was not found, studies on similar compounds provide valuable insights into how structural changes can affect these properties.
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents and the stability of the compound under different conditions, are pivotal for understanding its applications. The synthesis and reactivity studies of related compounds, such as the facile iodine(III)-mediated synthesis of pyrazolo[4,3-a]pyridines, underscore the versatility and potential of these molecules in chemical synthesis (Prakash et al., 2011).
Applications De Recherche Scientifique
Structural and Chemical Analysis
Research on compounds structurally similar to "1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole" focuses on understanding their molecular structures, which is fundamental for applications in materials science and drug design. For instance, studies on 4-tert-butylpyrazoles have explored their molecular structures in solid states and solutions, highlighting the impact of substituents on the molecular configuration and interactions. This research is crucial for tailoring the properties of such compounds for specific applications (Trofimenko et al., 2001).
Synthetic Routes and Reactivity
Understanding the reactivity and synthetic routes of related compounds enables the development of novel materials and pharmaceuticals. Studies have detailed the formation of triazolium salts, pyrazoles, and quinoxalines from diarylnitrilimines and isocyanides, showing the influence of substituents on the reactivity and product formation (Moderhack & Daoud, 2003). Such research is pivotal for advancing synthetic methodologies and discovering new compounds with potential applications in various fields.
Biological Activities
Compounds containing pyrazole and triazole rings have been extensively investigated for their biological activities, including anticancer and antibacterial properties. For example, novel 1,2,4-triazole derivatives exhibiting significant anticancer and antibacterial activity have been synthesized and evaluated, indicating the potential of such compounds in medical and pharmaceutical research (Khanage et al., 2011).
Catalysis and Material Science
Research has also explored the use of related compounds in catalysis and material science. Rhodium(I) and Iridium(I) complexes containing mixed pyrazolyl–1,2,3-triazolyl ligands have been studied as catalysts for hydroamination, demonstrating the utility of these compounds in catalytic processes (Hua et al., 2012).
Propriétés
IUPAC Name |
1-tert-butyl-3-(oxan-4-yl)-5-(3-pyrazol-1-ylphenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-20(2,3)25-19(22-18(23-25)15-8-12-26-13-9-15)16-6-4-7-17(14-16)24-11-5-10-21-24/h4-7,10-11,14-15H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKLFGVNZGHCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NC(=N1)C2CCOCC2)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)
![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)


![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)

![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)
![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)